1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
CAS No.: 1060164-51-3
Cat. No.: VC5946976
Molecular Formula: C14H21N3O3S2
Molecular Weight: 343.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060164-51-3 |
|---|---|
| Molecular Formula | C14H21N3O3S2 |
| Molecular Weight | 343.46 |
| IUPAC Name | 1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H21N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h10H,2-9H2,1H3,(H,15,16,18) |
| Standard InChI Key | KSDJVTXRZIWILP-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound’s architecture comprises three distinct regions:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle at position 3 of the carboxamide group.
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Methylsulfonyl Group: A sulfonamide derivative () attached to the piperidine nitrogen, enhancing electrophilicity and hydrogen-bonding capacity.
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4,5,6,7-Tetrahydrobenzo[d]thiazole: A bicyclic system fused with a thiazole ring, contributing to planar rigidity and hydrophobic interactions .
The spatial arrangement of these groups facilitates interactions with biological targets, as demonstrated by molecular docking studies .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide |
| CAS Number | 1060164-51-3 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine-3-carboxylic Acid Derivatization: The piperidine core is functionalized via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.
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Amide Coupling: The sulfonylated piperidine is conjugated to 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.
Analytical Validation
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Nuclear Magnetic Resonance (NMR): -NMR confirms sulfonylation ( 3.0 ppm, singlet for ) and amide formation ( 7.2 ppm, broad for ).
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water) verifies purity.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 344.1 [M+H] .
Biochemical Applications
Kinase Inhibition
The compound exhibits dual inhibitory activity against:
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Glycogen Synthase Kinase-3β (GSK3β): IC = 0.67 μM .
Mechanistically, the methylsulfonyl group interacts with the ATP-binding pocket, while the tetrahydrobenzo[d]thiazole moiety stabilizes hydrophobic residues .
Pharmacological Profiling
In Vitro Activity
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Cytotoxicity Screening: Evaluated against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, showing moderate activity (IC ~10–20 μM).
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Metabolic Stability: Microsomal assays indicate a half-life of >60 minutes in human liver microsomes, suggesting favorable metabolic resistance.
Structure-Activity Relationships (SAR)
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Piperidine Substitution: Replacement with pyrrolidine reduces kinase affinity by 3-fold .
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Sulfonamide Modification: Converting to abolishes activity, underscoring the methyl group’s role in hydrophobic interactions .
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
Future Directions
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In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in rodent models.
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Target Optimization: Explore fluorinated sulfonamide variants to improve blood-brain barrier penetration.
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Therapeutic Repurposing: Investigate potential in neurodegenerative diseases via GSK3β modulation.
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